molecular formula C15H22O3 B031660 Nardosinone CAS No. 23720-80-1

Nardosinone

Cat. No.: B031660
CAS No.: 23720-80-1
M. Wt: 250.33 g/mol
InChI Key: KXGHHSIMRWPVQM-JWFUOXDNSA-N
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Mechanism of Action

Target of Action

Nardosinone, a bioactive component isolated from Nardostachys chinensis, primarily targets the neuritogenic action of dbcAMP and staurosporine . It also has a significant impact on the nitric oxide production involved in the inflammatory response .

Mode of Action

This compound enhances the neuritogenic action of dbcAMP and staurosporine . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . This compound also increases the expression of phospho-extracellular signal-regulated kinase and phospho-cAMP response element binding protein during proliferation and differentiation .

Biochemical Pathways

This compound affects the MAP kinase-dependent signaling pathway . It enhances a downstream step of MAP kinase, leading to the promotion of cell proliferation and migration . This compound also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes .

Pharmacokinetics (ADME Properties)

It’s known that this compound can be converted into this compound acid or its isomers . The metabolic reactions of this compound include hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .

Result of Action

This compound has a significant impact on the proliferation, migration, and selective differentiation of neural stem cells . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . This compound also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes, as indicated by the expression of microtubule-associated protein-2 and myelin basic protein .

Action Environment

This compound’s stability under varying environmental conditions and its degradation products have been studied . It was found that this compound degraded more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid . This suggests that environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Nardosinone has been shown to interact with various biomolecules in biochemical reactions. For instance, it has demonstrated concentration-dependent enhancement of bucladesine and staurosporine-induced neurite outgrowth . It has also been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth and synaptogenesis from PC12D cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . It also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes . In H9c2 cardiac cells, this compound has been shown to protect against angiotensin II-induced hypertrophy .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact molecular mechanism of how this compound promotes proliferation and differentiation of neural stem cells, and its role in resisting cardiomyocyte hypertrophy remains unclear and needs to be further studied .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been observed that this compound degrades more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study where this compound was orally administered to mice, 76 new metabolites were identified, indicating that the effects of this compound can vary significantly depending on the dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be converted into this compound acid or its isomers. The metabolic reactions of this compound include hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .

Transport and Distribution

Current research suggests that this compound promotes cell proliferation and increases cell migration distance in a dose-dependent manner , indicating that it may be actively transported and distributed within cells.

Subcellular Localization

Given its effects on cell proliferation, differentiation, and migration, it is likely that this compound interacts with multiple subcellular compartments .

Chemical Reactions Analysis

Types of Reactions: Nardosinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Nardosinone, a sesquiterpene derived from Nardostachys jatamansi, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and potential therapeutic applications in neurodegenerative diseases. This article reviews the current understanding of this compound's biological activity, supported by various studies and findings.

This compound exhibits a range of pharmacological effects that are primarily mediated through its interaction with various signaling pathways. Research indicates that this compound can enhance neurite outgrowth, promote the proliferation and differentiation of neural stem cells, and exert anti-inflammatory effects.

  • Neurite Outgrowth : this compound has been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells, indicating its potential role in neuronal regeneration .
  • Neuroinflammation : In BV-2 microglial cells, this compound significantly inhibited the production of nitric oxide (NO) induced by lipopolysaccharide (LPS), demonstrating its anti-neuroinflammatory properties with an IC50 value ranging from 37.82 to 74.21 μM .

1. Neuroprotective Effects

This compound has been studied for its neuroprotective capabilities, particularly in models of Parkinson's disease (PD). In a recent study, this compound was found to alleviate PD symptoms in mice by enhancing dopamine receptor D2 (DRD2) expression and modulating neurotransmitter levels .

2. Osteoclastogenesis Inhibition

This compound has demonstrated the ability to suppress RANKL-induced osteoclastogenesis in vitro and in vivo. This suppression occurs through the inhibition of ERK and JNK signaling pathways, leading to decreased expression of osteoclast-specific markers such as c-Fos and NFATc1 .

3. Impact on Neural Stem Cells

Research has highlighted this compound's role in promoting the proliferation and migration of neural stem cells. It induces selective differentiation into neurons and oligodendrocytes, which is crucial for brain repair mechanisms .

Case Study 1: this compound in Parkinson’s Disease

In a study involving a rotenone-induced PD rat model, this compound was co-administered with levodopa. The results indicated significant improvements in behavioral disorders and neuronal integrity, alongside increased levels of neurotransmitters such as dopamine . This suggests that this compound may enhance the efficacy of conventional PD treatments.

Case Study 2: Neuroinflammation Model

In BV-2 microglia exposed to LPS, this compound exhibited significant inhibition of inflammatory markers. The study measured NO production as a key indicator of neuroinflammation, showing that this compound could effectively mitigate inflammatory responses at specific concentrations .

Summary of Research Findings

Study Focus Findings
OsteoclastogenesisThis compound inhibits RANKL-induced osteoclast differentiation via ERK/JNK pathways.
Parkinson’s DiseaseCo-administration with levodopa enhances neurotransmitter levels and alleviates PD symptoms.
NeuroinflammationSignificant reduction in NO production in LPS-induced BV-2 microglia at IC50 values of 37.82–74.21 μM.
Neurite OutgrowthEnhances NGF-mediated neurite outgrowth in PC12D cells.
Neural Stem CellsPromotes proliferation and selective differentiation into neurons/oligodendrocytes.

Properties

IUPAC Name

(3aR,9R,9aR,9bS)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGHHSIMRWPVQM-JWFUOXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946520
Record name Nardosinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23720-80-1
Record name Nardosinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23720-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nardosinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023720801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nardosinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nardosinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VA93HYL8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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